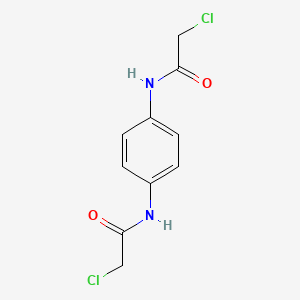

N,N'-Bis(chloroacetyl)-p-phenylenediamine

描述

N,N'-Bis(chloroacetyl)-p-phenylenediamine, with the chemical formula C₁₀H₁₀Cl₂N₂O₂, is a symmetrical molecule derived from p-phenylenediamine (B122844). nih.gov The presence of two chloroacetamide groups attached to the nitrogen atoms of the aromatic ring defines its characteristic reactivity and potential applications. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-N-[4-[(2-chloroacetyl)amino]phenyl]acetamide nih.gov |

| Molecular Formula | C₁₀H₁₀Cl₂N₂O₂ nih.gov |

| Molecular Weight | 261.10 g/mol nih.gov |

| CAS Number | 2653-08-9 nih.gov |

| Appearance | Solid (form may vary) |

| Melting Point | Not consistently reported |

| Solubility | Generally insoluble in water researchgate.net |

From a structural standpoint, this compound is a derivative of both amides and aryl diamines, and its chemistry is a reflection of these constituent functional groups.

Amide Characteristics : The molecule contains two secondary amide linkages. The resonance between the nitrogen lone pair and the carbonyl group gives the C-N bond partial double bond character, resulting in a planar and rigid amide group. This planarity, coupled with the rigid p-phenylene core, imparts a significant degree of structural order to the molecule. The amide protons are weakly acidic and can participate in hydrogen bonding, a key interaction in the formation of supramolecular structures and in determining the properties of polymers derived from it.

Aryl Diamine Characteristics : The compound is built upon a p-phenylenediamine backbone. The nitrogen atoms are directly attached to the aromatic ring, and their electron-donating nature increases the electron density of the benzene (B151609) ring. However, this effect is counteracted by the electron-withdrawing nature of the chloroacetyl groups. The para-substitution pattern of the diamine leads to a linear and symmetrical molecular shape, which can facilitate ordered packing in the solid state and the formation of linear polymer chains.

The reactivity of the molecule is dominated by the two chloroacetyl groups. The chlorine atom alpha to the carbonyl group is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions. This feature is the cornerstone of its utility in synthetic chemistry.

The primary significance of this compound in synthetic organic chemistry lies in its role as a bifunctional building block or monomer. The two reactive chloroacetyl moieties allow for the construction of larger, more complex molecules through reactions with various nucleophiles.

Monomer for Polymer Synthesis : It can serve as a monomer for the synthesis of polyamides and other polymers. Polycondensation reactions with diamines, for example, could lead to the formation of polymers containing repeating units of the parent molecule. The properties of such polymers would be influenced by the rigid phenylenediamine core and the potential for inter-chain hydrogen bonding. Research into poly(p-phenylenediamine) structures highlights the thermal stability and conductivity that can arise from such backbones. researchgate.netresearchgate.net

Cross-linking Agent : The ability of both chloroacetyl groups to react with nucleophiles makes it a potential cross-linking agent for polymers containing nucleophilic side chains (e.g., amines, thiols, or hydroxyls). This cross-linking can enhance the mechanical strength, thermal stability, and solvent resistance of the materials.

Precursor to Heterocyclic Compounds : The reactive nature of the chloroacetyl groups allows for their use in the synthesis of various heterocyclic compounds. For instance, reaction with reagents like thiourea (B124793) or thiosemicarbazide (B42300) could potentially lead to the formation of bis-thiazole derivatives, a class of compounds often investigated for their biological activities. researchgate.net Similarly, reactions with other binucleophiles can be envisioned to construct a variety of novel heterocyclic systems fused to or pendant from the central aromatic ring.

While this compound itself is often cited as a chemical intermediate, dedicated research on its specific applications and properties is an emerging area. Based on its structure and the chemistry of related compounds, several future research directions can be projected.

Advanced Materials and Polymers : A significant research trajectory involves its use in the synthesis of novel high-performance polymers. The rigidity of the p-phenylenediamine unit is a desirable feature for creating materials with high thermal stability and mechanical strength, potentially for applications in electronics or aerospace. Exploring its copolymerization with other monomers could lead to a wide range of materials with tunable properties.

Supramolecular Chemistry : The capacity for hydrogen bonding and its linear, rigid structure make it an interesting candidate for studies in supramolecular chemistry. Research could focus on its ability to form well-defined assemblies, such as liquid crystals or organogels, driven by intermolecular hydrogen bonds and π-π stacking interactions.

Medicinal Chemistry : While this article does not discuss biological activity, a potential future direction for academic research could be the synthesis of derivatives of this compound for biological screening. The chloroacetamide moiety is present in some biologically active compounds, and the bis-functional nature of this molecule allows for the synthesis of diverse libraries of new compounds for drug discovery programs. For example, derivatives formed by nucleophilic substitution of the chlorine atoms could be designed as potential enzyme inhibitors or receptor ligands.

属性

IUPAC Name |

2-chloro-N-[4-[(2-chloroacetyl)amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2O2/c11-5-9(15)13-7-1-2-8(4-3-7)14-10(16)6-12/h1-4H,5-6H2,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJYUCXSQOPWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181102 | |

| Record name | Acetamide, N,N'-(p-phenylene)bis(2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2653-08-9 | |

| Record name | N,N′-1,4-Phenylenebis[2-chloroacetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2653-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N,N'-(p-phenylene)bis(2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002653089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(chloroacetyl)-p-phenylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(chloroacetyl)-p-phenylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N'-(p-phenylene)bis(2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-1,4-phenylenebis(2-chloroacetamide) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC93QF9BNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for N,n Bis Chloroacetyl P Phenylenediamine

Established Synthetic Routes and Procedural Variations

Traditional methods for synthesizing N,N'-Bis(chloroacetyl)-p-phenylenediamine are well-documented, relying on robust and understood chemical reactions. These routes often involve the direct acylation of the parent diamine with a suitable chloroacetylating agent.

The most common and direct method for synthesizing this compound is the nucleophilic acyl substitution reaction between p-phenylenediamine (B122844) and a chloroacetylating agent, most frequently chloroacetyl chloride. smolecule.com In this reaction, both amino groups on the p-phenylenediamine act as nucleophiles, attacking the electrophilic carbonyl carbon of two equivalents of chloroacetyl chloride. smolecule.com

The reaction is typically performed in an inert solvent to facilitate the dissolution of reactants and control the reaction temperature. A base is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. This prevents the protonation of the unreacted amino groups of p-phenylenediamine, which would render them non-nucleophilic and halt the reaction.

Procedural Variations in Acylation: Different combinations of solvents, bases, and reaction temperatures can be employed, leading to variations in yield and purity.

| Solvent | Base | Temperature | Key Observations |

| Dichloromethane (CH2Cl2) | Triethylamine (Et3N) | 0 °C to Room Temp | Dichloromethane is a common solvent due to its ability to dissolve the reactants and its inertness. smolecule.commdpi.com Triethylamine acts as an effective acid scavenger. mdpi.com |

| Dichloromethane (CH2Cl2) | Pyridine | Cooled Solution | Pyridine can be used as both a base and a nucleophilic catalyst, potentially increasing the reaction rate. google.com |

| Ethyl Acetate (B1210297) | Phase Transfer Catalyst | 40 °C to 50 °C | In related syntheses, ethyl acetate has been used as a greener alternative to chlorinated solvents, with a phase transfer catalyst improving reaction speed and yield. google.com |

While the direct, one-pot synthesis is prevalent, the reaction inherently proceeds through a mono-acylated intermediate. The formation of the final bis-acylated product occurs in a stepwise manner:

First Acylation: One amino group of p-phenylenediamine reacts with one molecule of chloroacetyl chloride to form the intermediate compound, N-(4-aminophenyl)-2-chloroacetamide .

Second Acylation: The remaining amino group of the intermediate then reacts with a second molecule of chloroacetyl chloride to yield the final product, this compound.

Studies on the acetylation of p-phenylenediamine have shown the formation of both mono-acetylated and di-acetylated products, which supports the existence of a mono-substituted intermediate in the chloroacetylation process as well. nih.gov In the standard synthesis of the target compound, this intermediate is not typically isolated, as the reaction conditions are set to drive the process to completion, forming the di-substituted product.

Emerging and Green Chemistry Approaches in this compound Synthesis

The conventional method of synthesizing this compound is effectively a one-pot synthesis, where all reactants are combined in a single reactor to form the product. lew.roresearchgate.net This strategy offers several key advantages:

Operational Simplicity : It avoids the need for isolating and purifying intermediate compounds, which simplifies the experimental setup and reduces handling losses. unibo.it

The choice of solvent and catalyst is critical for optimizing the synthesis. Green chemistry principles encourage the use of less hazardous solvents and the development of catalyst-free or more efficient catalytic systems. unife.it

Solvent Selection : While dichloromethane is effective, its environmental and health concerns have prompted research into alternatives. smolecule.com Greener solvents such as ethyl acetate are being explored. google.com Furthermore, novel approaches include performing the synthesis under solvent-free conditions or using water as a reaction medium, often with the assistance of microwave irradiation to overcome the low solubility of the organic reactants. smolecule.com

Catalysis : Tertiary amines like triethylamine and pyridine are commonly used as bases to scavenge the HCl byproduct. mdpi.comgoogle.com In addition to their role as acid scavengers, they can also act as nucleophilic catalysts, accelerating the acylation reaction. Research in related fields has also explored the use of phase-transfer catalysts to enhance reaction rates and yields, particularly in biphasic systems. google.com

Mechanistic Elucidation of Chloroacetylation Reactions

The chloroacetylation of p-phenylenediamine proceeds via a well-established nucleophilic acyl substitution mechanism. smolecule.com This mechanism can be described as an addition-elimination pathway.

The key steps for the acylation of a single amino group are as follows:

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electron-deficient carbonyl carbon of chloroacetyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom.

Formation of a Tetrahedral Intermediate : This initial attack results in the formation of a transient tetrahedral intermediate, where the oxygen atom carries a negative charge and the nitrogen atom carries a positive charge.

Elimination of the Leaving Group : The tetrahedral intermediate is unstable and collapses. The lone pair of electrons from the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being a good leaving group, is expelled from the molecule.

Deprotonation : A base present in the reaction mixture (such as triethylamine or another amine molecule) removes a proton from the positively charged nitrogen atom, yielding the neutral amide product and a protonated base (e.g., triethylammonium chloride).

This entire sequence is then repeated at the second amino group on the other side of the p-phenylenediamine molecule to form the final this compound product. smolecule.com

Investigation of Reaction Intermediates and Transition States

The acylation of p-phenylenediamine with chloroacetyl chloride follows a well-established nucleophilic acyl substitution mechanism. The key steps are:

Nucleophilic Attack: A lone pair of electrons from the nitrogen atom of an amino group attacks the carbonyl carbon of chloroacetyl chloride. This step is generally the rate-determining step.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl carbon is sp³ hybridized.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

Deprotonation: A base present in the reaction mixture removes a proton from the nitrogen atom, yielding the neutral amide product and a salt (e.g., triethylammonium chloride).

This process occurs sequentially at both amino groups to form the final bis-amide product. While specific spectroscopic or computational studies for the intermediates in the this compound synthesis are not extensively detailed in public literature, the mechanism is analogous to other well-studied Friedel-Crafts acylation reactions masterorganicchemistry.comstudymind.co.ukchemistrysteps.com. Research on the acetylation of p-phenylenediamine in biological systems, studied via high-resolution magic angle spinning (HRMAS) NMR, has successfully identified the mono- and di-acetylated products, demonstrating the utility of advanced spectroscopic methods in tracking these types of reactions acs.orgnih.gov. Computational models of related reactions, such as the hydrolysis of p-phenylenediamine antioxidants, have been used to predict reaction pathways by assessing the proton affinity of nitrogen atoms and the reactivity of carbon atoms towards nucleophilic attack, providing a theoretical framework for understanding these transformations acs.orgnih.gov.

Kinetics of this compound Formation

Detailed kinetic studies specifically for the formation of this compound are not widely available. However, research on analogous systems provides insight into the expected kinetics. A kinetic study on the acylation of p-phenylenediamine with benzoic anhydride in a microreactor determined the reaction orders, rate constants, and activation energies for that system smolecule.com. Such studies are crucial for understanding how reactant concentrations influence the reaction rate and for optimizing conditions to favor di-acylation over mono-acylation.

In biological contexts, the kinetics of p-phenylenediamine N-acetylation are catalyzed by the NAT1 enzyme. In human skin keratinocytes, the formation of monoacetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD) showed rates ranging from 0.41 to 3.68 nmol/mg/min and 0.65 to 3.25 nmol/mg protein/min, respectively nih.gov. While enzymatic, these studies highlight the stepwise nature of the di-acylation process.

Optimization of Synthetic Parameters for Scalability and Yield

Optimizing the synthesis of this compound is critical for achieving high yields and purity, particularly for large-scale production. This involves careful control over reaction conditions and effective purification strategies.

Temperature, Pressure, and Concentration Effects

The yield and rate of the acylation reaction are highly sensitive to several parameters.

Temperature: The reaction is typically performed at low temperatures (0–5 °C) to control the exothermic release of heat and minimize side reactions. Higher temperatures can lead to the formation of impurities and darker-colored products.

Concentration: The molar ratio of reactants is a key factor. Using a slight excess of chloroacetyl chloride can help drive the reaction towards the di-substituted product. However, a large excess can complicate purification. The concentration of the base must be sufficient to neutralize the HCl produced.

Solvent and Base Selection: The choice of solvent and base can significantly impact reaction efficiency. Dichloromethane is a common choice due to its inertness and ability to dissolve the reactants. Acetonitrile (B52724) is another option that can facilitate the dissolution of ionic bases. The selection of the base, from tertiary amines like triethylamine to stronger inorganic bases, affects both the reaction rate and the workup procedure smolecule.com.

The table below summarizes common parameters used in the synthesis of this compound and related compounds.

| Parameter | Condition | Rationale |

| Temperature | 0–5 °C | Controls exothermicity, minimizes side products. |

| Solvent | Dichloromethane, Acetonitrile | Inert, good solubility for reactants. |

| Base | Triethylamine, Pyridine | Neutralizes HCl byproduct, catalyzes reaction. |

| Reactant Ratio | ~2 equivalents of chloroacetyl chloride per equivalent of p-phenylenediamine | Drives the reaction to completion for the di-substituted product. |

Purification Techniques and Purity Enhancement Strategies

Achieving high purity is essential for the utility of this compound in subsequent applications.

Recrystallization: This is the most common method for purifying the crude product. Solvents such as acetonitrile or ethanol are effective. The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, which promotes the formation of high-purity crystals that can be isolated by filtration smolecule.com.

Washing: After filtration, the collected crystals are typically washed with a cold solvent to remove residual impurities. For related compounds, washing with ligroin or a mixed solvent system has been shown to be effective google.com.

Chromatography: While not commonly cited for this specific compound, column chromatography is a standard technique for purifying organic compounds and could be employed to separate the desired product from mono-acylated intermediates or other impurities.

Vacuum Drying: After purification, the final product is often dried under vacuum to remove any remaining solvent google.com.

The following table outlines common purification strategies.

| Technique | Solvent/Method | Purpose |

| Recrystallization | Acetonitrile, Ethanol | Removes soluble impurities, yields crystalline solid. |

| Filtration and Washing | Cold solvent (e.g., ligroin) | Isolates purified crystals and removes surface impurities. |

| Distillation (for precursors) | Vacuum distillation | Purifies starting materials like p-phenylenediamine before synthesis google.com. |

| Treatment with Activated Carbon | Water (for p-phenylenediamine) | Removes colored impurities from the starting material researchgate.net. |

Design and Synthesis of this compound Derivatives and Analogues

The core structure of this compound can be modified to create a wide range of derivatives and analogues with tailored properties. These modifications can be made to the acyl groups or, more significantly, to the central aromatic ring.

Structural Modifications on the Aromatic Ring

Introducing substituents onto the p-phenylenediamine ring before or after acylation allows for the synthesis of various analogues. These modifications can alter the electronic properties, solubility, and reactivity of the final molecule.

A key example is the synthesis of 2,5-dimethyl-p-phenylenediamine . This derivative is synthesized through a three-step process involving the diazotization of sulfanilic acid, which is then coupled with 2,5-dimethylaniline. The resulting azo compound is then reduced to yield 2,5-dimethyl-p-phenylenediamine google.com. This substituted diamine can then undergo chloroacetylation in the same manner as the parent p-phenylenediamine to produce N,N'-Bis(chloroacetyl)-2,5-dimethyl-p-phenylenediamine .

Another route to ring-substituted analogues involves starting with an already substituted aniline. For instance, 2,5-dichloroaniline can be used as a starting material. The synthesis proceeds through acylation, nitration, hydrolysis, and finally, reduction to produce 2,5-dichloro-p-phenylenediamine , which can then be reacted with chloroacetyl chloride google.com.

The table below provides examples of synthetic pathways for aromatic ring-modified analogues.

| Derivative Name | Starting Material | Key Synthetic Steps |

| N,N'-Bis(chloroacetyl)-2,5-dimethyl-p-phenylenediamine | 2,5-Dimethylaniline | 1. Coupling with diazotized sulfanilic acid. 2. Reduction of the azo intermediate. 3. Chloroacetylation. |

| N,N'-Bis(chloroacetyl)-2,5-dichloro-p-phenylenediamine | 2,5-Dichloroaniline | 1. Acylation. 2. Nitration. 3. Hydrolysis. 4. Reduction. 5. Chloroacetylation. |

These synthetic strategies demonstrate the versatility of the p-phenylenediamine scaffold for creating a diverse library of compounds with potentially unique chemical and physical properties.

Functional Group Transformations of Chloroacetyl Moieties

The chloroacetyl groups are the most reactive sites on the this compound molecule. The chemical reactivity of N-aryl 2-chloroacetamides, such as this compound, is primarily centered around the chloroacetyl moieties. The presence of a chlorine atom alpha to a carbonyl group makes the methylene (B1212753) carbon highly susceptible to nucleophilic attack. This reactivity allows for a variety of functional group transformations, most notably nucleophilic substitution reactions that can lead to the formation of diverse heterocyclic systems. researchgate.net

The ease of replacement of the chlorine atom by various nucleophiles, particularly those containing nitrogen, sulfur, or oxygen, is a key feature of this compound's chemistry. researchgate.net These reactions often proceed via an initial substitution of the chloride ion, followed by a subsequent intramolecular cyclization, providing a versatile pathway for the synthesis of more complex molecules, including those with potential biological activity.

A prominent example of this transformation is the Hantzsch thiazole synthesis, where the chloroacetyl group reacts with a thioamide-containing compound, such as thiourea (B124793) or thiosemicarbazide (B42300), to form a thiazole ring. In the case of this compound, both chloroacetyl groups can undergo this reaction, leading to the formation of bis-heterocyclic structures.

For instance, the reaction with thiourea in the presence of a base (like alcoholic potassium hydroxide) and heat results in the formation of a bis(2-aminothiazole) derivative. ekb.eg The reaction mechanism involves the sulfur atom of thiourea acting as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This is followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. ekb.eg This transformation effectively converts the chloroacetyl functional groups into substituted thiazole rings, significantly altering the chemical properties and structure of the parent molecule.

The table below outlines a representative transformation of the chloroacetyl groups into thiazole rings, based on the established reactivity of analogous N-aryl chloroacetamides. ekb.eg

| Reactant | Reagent | Conditions | Product | Transformation Type |

|---|---|---|---|---|

| This compound | Thiourea (2 equivalents) | Ethanol, KOH, Reflux | N,N'-(p-phenylene)bis(2-aminothiazole-4-carboxamide) | Nucleophilic Substitution / Cyclization (Hantzsch Thiazole Synthesis) |

Advanced Characterization and Structural Elucidation of N,n Bis Chloroacetyl P Phenylenediamine

Spectroscopic Characterization Techniques

Spectroscopy provides a detailed view of the molecule's structure and electronic environment through its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's C2h symmetry, the number of unique signals in both ¹H and ¹³C NMR spectra is significantly simplified.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in a 2:1:2 ratio of integrals.

Aromatic Protons (Ar-H): The four protons on the central benzene (B151609) ring are chemically and magnetically equivalent. They are expected to appear as a sharp singlet, typically in the range of δ 7.0-8.0 ppm. The exact shift is influenced by the electron-withdrawing nature of the two amide substituents.

Amide Protons (N-H): The two amide protons are equivalent and should produce a singlet. This peak is often broad and its chemical shift is highly dependent on solvent and concentration, but typically appears downfield, often in the δ 8.0-10.0 ppm region.

Methylene (B1212753) Protons (-CH₂Cl): The four protons of the two chloroacetyl groups are equivalent and will give rise to a sharp singlet. The presence of the adjacent chlorine atom and carbonyl group deshields these protons, placing their signal in the δ 4.0-4.5 ppm range. pdx.edu

¹³C NMR: The carbon NMR spectrum is predicted to display four signals, corresponding to the four unique carbon environments in the molecule.

Aromatic Carbons (Ar-C): Two signals are expected for the benzene ring: one for the two carbons bearing the nitrogen substituents (C-N) and one for the four carbons bearing hydrogen (C-H). Aromatic carbons typically resonate in the δ 110-150 ppm range. chemicalbook.comchemicalbook.com The carbons attached to the nitrogen atoms will be further downfield.

Carbonyl Carbon (C=O): The amide carbonyl carbon is significantly deshielded and is expected to have a chemical shift in the δ 165-175 ppm region. libretexts.org

Methylene Carbon (-CH₂Cl): The methylene carbon, being directly attached to an electronegative chlorine atom, will appear in the δ 40-50 ppm range. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N'-Bis(chloroacetyl)-p-phenylenediamine

| ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | |||

|---|---|---|---|---|

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (Ar-H) | 7.0 - 8.0 | Singlet | Aromatic (C-H) | 115 - 125 |

| Amide (N-H) | 8.0 - 10.0 | Singlet (broad) | Aromatic (C-N) | 130 - 145 |

| Methylene (-CH₂Cl) | 4.0 - 4.5 | Singlet | Carbonyl (C=O) | 165 - 175 |

| Methylene (-CH₂Cl) | 40 - 50 |

Note: Values are predicted based on typical chemical shifts for similar functional groups and substituent effects.

Vibrational spectroscopy is essential for identifying the functional groups within a molecule. IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of molecules.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations that cause a change in the dipole moment. Key expected absorption bands include:

N-H Stretching: A sharp to moderately broad band is expected in the 3200-3400 cm⁻¹ region, characteristic of a secondary amide N-H bond. researchgate.net

Aromatic C-H Stretching: These vibrations typically appear as a series of weaker bands just above 3000 cm⁻¹. researchgate.net

Amide I (C=O Stretching): This is one of the most intense and characteristic bands in the spectrum, expected between 1650 and 1690 cm⁻¹. Its position is sensitive to hydrogen bonding. leibniz-fli.denih.gov

Amide II (N-H Bending and C-N Stretching): This band, resulting from a coupling of N-H in-plane bending and C-N stretching vibrations, is found between 1510 and 1570 cm⁻¹. leibniz-fli.denih.gov

Aromatic C=C Stretching: Vibrations of the benzene ring typically produce one to four bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected around 1250-1350 cm⁻¹. researchgate.net

C-Cl Stretching: A strong absorption due to the carbon-chlorine bond stretch is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Due to its symmetrical structure, this compound is expected to have a strong and characteristic Raman spectrum. The symmetric vibrations of the p-substituted benzene ring, which are often weak in the IR spectrum, should be particularly intense in the Raman spectrum. nih.gov This includes the ring breathing mode, which is highly sensitive to the nature of the substituents. nih.gov

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch | -C(=O)NH- | 3200 - 3400 | Medium-Strong | Weak |

| Amide I (C=O Stretch) | -C(=O)NH- | 1650 - 1690 | Very Strong | Medium |

| Amide II (N-H Bend, C-N Stretch) | -C(=O)NH- | 1510 - 1570 | Strong | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Strong | Strong |

| Aromatic C-N Stretch | Ar-N | 1250 - 1350 | Medium | Medium |

| C-Cl Stretch | -CH₂Cl | 700 - 800 | Strong | Strong |

Note: Values represent typical ranges for the specified functional groups.

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophores present: the substituted benzene ring and the two amide groups. The parent p-phenylenediamine (B122844) exhibits strong absorptions related to π → π* transitions of the benzene ring and n → π* transitions involving the lone pair electrons on the nitrogen atoms. wikipedia.orgnist.gov

The introduction of the two chloroacetyl groups onto the nitrogen atoms modifies the electronic structure. These electron-withdrawing groups are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted p-phenylenediamine. The primary absorption bands are likely to be observed in the 250-350 nm range, corresponding to the π → π* transitions of the conjugated system.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Electronic Transition Type | Associated Chromophore |

|---|---|---|

| ~200 - 240 | π → π | Benzene Ring (E-band) |

| ~260 - 320 | π → π | Benzene Ring (B-band) / Conjugated System |

| > 300 | n → π* | Amide Carbonyl (C=O) / Amine Nitrogen |

Note: Values are estimates based on the parent p-phenylenediamine structure and typical shifts from N-acyl substitution.

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₀Cl₂N₂O₂), the calculated molecular weight is 260.01 g/mol (for the most abundant isotopes, ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks:

M⁺: The peak for the molecule containing two ³⁵Cl atoms (m/z ≈ 260).

[M+2]⁺: The peak for the molecule containing one ³⁵Cl and one ³⁷Cl atom (m/z ≈ 262).

[M+4]⁺: The peak for the molecule containing two ³⁷Cl atoms (m/z ≈ 264).

The expected relative intensity ratio of these M⁺, [M+2]⁺, and [M+4]⁺ peaks is approximately 9:6:1, which is a definitive indicator of a molecule containing two chlorine atoms. savemyexams.comchemguide.co.uk

The fragmentation of the molecular ion is expected to proceed through characteristic pathways for N-aryl amides. youtube.com Common fragmentation mechanisms include:

Alpha-cleavage: Loss of a chloro-methyl radical (•CH₂Cl) to form an ion at [M-49]⁺.

Amide Bond Cleavage: Cleavage of the C-N amide bond can occur in two ways:

Formation of the chloroacetyl cation [ClCH₂CO]⁺ at m/z = 77/79.

Formation of an ion corresponding to the p-phenylenediamine core after loss of a chloroacetyl group, followed by hydrogen rearrangement.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Ion Structure / Identity | Fragmentation Pathway |

|---|---|---|

| 260, 262, 264 | [C₁₀H₁₀Cl₂N₂O₂]⁺˙ (Molecular Ion Cluster) | - |

| 225 | [M - Cl]⁺ | Loss of a chlorine radical |

| 183 | [M - COCH₂Cl]⁺ | Cleavage of amide C-N bond |

| 154 | [HNC₆H₄NHCOCH₂Cl]⁺˙ | Cleavage of amide C-N bond with H transfer |

| 77, 79 | [COCH₂Cl]⁺ | Cleavage of amide C-N bond |

Note: m/z values correspond to the most abundant isotope of each element, with the isotopic pattern for chlorine-containing fragments also being present.

Crystallographic Studies and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most unambiguous method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise data on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding.

A review of published scientific literature indicates that a complete single-crystal X-ray diffraction study for this compound has not been reported. Therefore, definitive experimental data on its solid-state conformation, crystal system, space group, and unit cell dimensions are not available at this time. Such a study would be invaluable to confirm the planarity of the molecule and to characterize the network of intermolecular hydrogen bonds expected to form between the amide N-H donors and the carbonyl C=O acceptors of adjacent molecules.

Analysis of Crystal Packing and Intermolecular Interactions

The precise crystal structure of this compound is not publicly available in crystallographic databases. However, a detailed analysis of its isomer, N,N′-(1,2-phenylene)bis(2-chloroacetamide), provides a strong basis for understanding the probable intermolecular interactions that govern the crystal packing of the para-isomer. nih.govresearchgate.net

In the crystal structure of the ortho-isomer, the molecules are interconnected through a network of hydrogen bonds, forming a two-dimensional polymeric structure. nih.govresearchgate.net The primary interactions observed are N—H⋯O and C—H⋯O hydrogen bonds. It is highly probable that this compound would exhibit similar intermolecular forces. The amide protons (N-H) are expected to act as hydrogen bond donors, forming strong interactions with the carbonyl oxygen atoms (C=O) of adjacent molecules.

These N—H⋯O hydrogen bonds would likely be a dominant factor in the crystal packing, leading to the formation of chains or sheets of molecules. Additionally, weaker C—H⋯O interactions, involving the aromatic and methylene protons, would contribute to the stability of the three-dimensional crystal lattice. One of the amide carbonyl oxygen atoms may act as an acceptor for two hydrogen bonds, forming a ring motif. nih.govresearchgate.net

Table 1: Probable Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | N-H (Amide) | O=C (Amide) | Primary structure-directing interaction, formation of polymeric chains/sheets. |

| Hydrogen Bond | C-H (Aromatic/Methylene) | O=C (Amide) | Stabilization of the 3D crystal lattice. |

Chromatographic and Analytical Methods for Purity Assessment

The assessment of purity for this compound is crucial for its application in various chemical syntheses. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

A specific, validated HPLC method for the purity assessment of this compound is not extensively detailed in the available literature. However, based on the analysis of related compounds such as p-phenylenediamine and other acetamide (B32628) derivatives, a robust reverse-phase HPLC (RP-HPLC) method can be developed. sielc.comsielc.comust.edu

The development of such a method would likely involve a C18 stationary phase, which is effective for retaining nonpolar to moderately polar compounds. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com The buffer is used to control the pH and ensure the reproducibility of the retention time. For mass spectrometry compatible methods, a volatile buffer like formic acid or ammonium (B1175870) acetate (B1210297) would be chosen. sielc.com

Detection of this compound can be achieved using a UV detector, as the phenylenediamine core contains a chromophore that absorbs in the UV region. The selection of an appropriate wavelength, likely around 254 nm, would be determined by analyzing the UV spectrum of the compound to find its absorption maximum.

Table 2: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column for separation of moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (gradient) | Acetonitrile is a common organic modifier in RP-HPLC. A gradient elution would allow for the separation of impurities with a wide range of polarities. |

| Buffer | 0.1% Phosphoric Acid or Formic Acid | To control pH and improve peak shape. Formic acid for MS compatibility. sielc.com |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance for sensitive detection. |

| Injection Volume | 10 µL | A standard injection volume. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

Gas Chromatography (GC) for Volatile Impurity Detection

Gas chromatography is a suitable technique for the detection of volatile impurities that may be present in this compound from its synthesis. These impurities could include residual solvents, unreacted starting materials like p-phenylenediamine, or by-products such as chloroacetyl chloride.

Due to the relatively low volatility and high melting point of this compound, direct GC analysis of the compound itself is challenging and would likely require high temperatures that could lead to thermal degradation. Therefore, GC methods would primarily focus on the analysis of more volatile components in the sample matrix.

For the analysis of semi-volatile or non-volatile analytes like p-phenylenediamine, a derivatization step is often necessary to increase their volatility and thermal stability. For instance, p-phenylenediamine can be converted to a more volatile imine derivative before GC-MS analysis.

The detection of volatile impurities like residual solvents can be performed using a headspace GC technique. In this method, the sample is heated in a sealed vial, and the vapor phase, containing the volatile analytes, is injected into the GC system. A flame ionization detector (FID) is commonly used for the quantification of organic volatile impurities due to its robustness and wide linear range. For identification purposes, a mass spectrometer (MS) detector would be employed.

Table 3: Potential Volatile Impurities and GC Approach

| Potential Impurity | Rationale for Presence | Recommended GC Technique |

|---|---|---|

| Dichloromethane | Common reaction solvent. | Headspace GC-FID/MS |

| Pyridine | Used as a base in the synthesis. | Headspace GC-FID/MS |

| p-Phenylenediamine | Unreacted starting material. | GC-FID/MS after derivatization. |

Theoretical and Computational Chemistry Investigations of N,n Bis Chloroacetyl P Phenylenediamine

Electronic Structure and Reactivity Prediction using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dergipark.org.trsemanticscholar.org It is a popular and effective approach for elucidating the electronic properties and predicting the reactivity of molecules. dergipark.org.tr

The study of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and electronic properties. ossila.com These orbitals are collectively known as the frontier orbitals because they are at the forefront of electron occupancy. ossila.com The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital devoid of electrons and can act as an electron acceptor. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability. wikipedia.org A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. wikipedia.org For N,N'-Bis(chloroacetyl)-p-phenylenediamine, DFT calculations would be employed to determine the energies of these orbitals and visualize their spatial distribution. The HOMO is expected to be localized primarily on the electron-rich p-phenylenediamine (B122844) core, while the LUMO would likely be distributed across the electron-withdrawing chloroacetyl groups.

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Concept | Description | Significance for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; the orbital from which an electron is most easily removed. ossila.com | Indicates the regions of the molecule most susceptible to electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital; the orbital to which an electron is most easily added. ossila.com | Indicates the regions of the molecule most susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. wikipedia.org | A smaller gap suggests higher reactivity and potential for electron transfer. wikipedia.org |

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's stability and reactivity. dergipark.org.tr These descriptors, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness, can be calculated using DFT to predict the chemical behavior of this compound. dergipark.org.tr For instance, high chemical hardness indicates lower reactivity, while high electrophilicity suggests a strong tendency to accept electrons. dergipark.org.tr

The Molecular Electrostatic Potential (MESP) map is another valuable tool derived from DFT calculations. semanticscholar.org It provides a visual representation of the charge distribution on the molecule's surface. semanticscholar.org In an MESP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue. For this compound, the MESP would likely show negative potential (red) around the oxygen atoms of the carbonyl groups and positive potential (blue) near the hydrogen atoms of the amide groups and the electron-withdrawing chloroacetyl moieties.

Table 2: Global Reactivity Descriptors Calculated from DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ is chemical potential, μ ≈ -χ) | A measure of the molecule's ability to act as an electrophile. dergipark.org.tr |

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com This technique is invaluable for exploring the conformational landscape of flexible molecules like this compound, providing insights into its structural dynamics. nih.govmdpi.com

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water, DMSO). By running simulations in different solvent environments, it is possible to observe how hydrogen bonding, polarity, and steric effects alter the conformational preferences of the molecule. For example, in a polar solvent like water, the molecule might adopt a more extended conformation to maximize hydrogen bonding with water molecules via its amide groups. In a non-polar solvent, intramolecular interactions might become more dominant, potentially leading to more compact structures.

Molecular Docking Simulations for Ligand-Biomolecular Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. jppres.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.com

For this compound, the two chloroacetyl groups are reactive electrophilic sites, making the compound a potential covalent inhibitor of proteins. These groups can react with nucleophilic residues such as cysteine or histidine in a protein's active site. Molecular docking simulations could be used to identify potential protein targets and to predict the binding mode and affinity of the compound. The process involves preparing the 3D structures of both the ligand and the target protein, and then using a docking algorithm to sample various binding poses and score them based on their predicted binding energy. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target

| Parameter | Description | Example Value |

|---|---|---|

| Binding Affinity | The predicted free energy of binding (lower is better). | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the protein's binding site that form significant interactions with the ligand. | Cys285, His164, Val294 |

| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and protein. | Amide N-H with backbone C=O of Val294 |

| Hydrophobic Interactions | Interactions between non-polar regions of the ligand and protein. | Phenyl ring with side chains of Leu188, Phe280 |

| Potential Covalent Linkage | Identification of a nucleophilic residue close to an electrophilic site on the ligand. | Cys285 thiol group near the chloroacetyl carbon |

Prediction of Binding Affinity and Interaction Modes with Enzymes or Receptors

Detailed molecular docking studies predicting the binding affinity and specific interaction modes of this compound with particular enzymes or receptors have not been widely published. In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), indicates the strength of the interaction.

While specific studies on this compound are lacking, the general approach involves docking the ligand (this compound) into the active site of a target protein. The resulting poses are then scored based on various factors, including electrostatic and van der Waals interactions. For a compound with its structure, featuring two chloroacetyl groups and a central phenylenediamine ring, potential interactions would likely include hydrogen bonds involving the amide groups and hydrophobic interactions with the phenyl ring. The chlorine atoms could also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. Without specific published research, any potential targets or binding affinities remain speculative.

Identification of Key Binding Hotspots

The identification of key binding hotspots—specific amino acid residues within a receptor's binding site that contribute most significantly to the binding energy—is a critical outcome of molecular docking and dynamics simulations. These hotspots are typically identified by analyzing the interaction patterns, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between the ligand and the protein.

For this compound, key binding hotspots would be highly dependent on the specific topology and amino acid composition of the target enzyme or receptor's active site. The amide protons and carbonyl oxygens are potential hydrogen bond donors and acceptors, respectively, and would likely interact with polar or charged residues like aspartate, glutamate, serine, or lysine. The central benzene (B151609) ring could form hydrophobic or pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. However, without specific docking studies against identified biological targets, a definitive map of its binding hotspots cannot be provided.

In Silico Profiling of Molecular Properties Relevant to Biological Activity

In silico tools are frequently used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and physicochemical characteristics of compounds to assess their drug-likeness. These predictions are often guided by established rules such as Lipinski's Rule of Five.

The molecular properties of this compound have been calculated and are available in chemical databases. These properties provide a preliminary assessment of its potential biological activity and bioavailability.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Compliance/Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | 261.10 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Octanol-Water Partition Coefficient) | 1.5 | Indicates moderate lipophilicity, compliant with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (< 10) |

| Topological Polar Surface Area (TPSA) | 58.2 Ų | Suggests good potential for cell membrane permeability (< 140 Ų) |

| ADMET Predictions | ||

| Human Intestinal Absorption | High (Predicted) | Suggests good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Low (Predicted) | Unlikely to cross the BBB to a significant extent. |

| Caco-2 Permeability | Low (Predicted) | May indicate moderate to low intestinal permeability. |

| P-glycoprotein (P-gp) Substrate | Substrate (Predicted) | May be subject to efflux from cells, potentially reducing intracellular concentration. |

This data is generated from computational models and requires experimental validation.

These in silico predictions suggest that this compound generally possesses favorable physicochemical properties for oral bioavailability according to Lipinski's rules. However, predictions of low Caco-2 permeability and potential interaction with P-glycoprotein efflux pumps, along with a potential for mutagenicity, highlight areas that would require further experimental investigation to determine its true biological and pharmacological profile.

Chemical Transformations and Functionalization of N,n Bis Chloroacetyl P Phenylenediamine

Reactivity of Chloroacetyl Moieties towards Nucleophilic Substitution

The chemical reactivity of N,N'-Bis(chloroacetyl)-p-phenylenediamine is predominantly dictated by the two chloroacetyl groups. The carbon atom adjacent to the chlorine is highly electrophilic due to the electron-withdrawing effects of both the carbonyl group and the chlorine atom. This renders the molecule susceptible to nucleophilic substitution reactions, typically following an S(_N)2 mechanism, where the chlorine atom acts as a good leaving group. researchgate.net This reactivity is a cornerstone for the functionalization of the molecule and the synthesis of a wide array of derivatives. researchgate.net

The chloroacetyl groups readily react with a variety of nucleophiles. The ease of displacement of the chlorine atom makes N-aryl 2-chloroacetamides, and by extension this compound, valuable synthons. researchgate.net

Amines : Primary and secondary amines can displace the chloride to form N-substituted glycine (B1666218) amide derivatives. The reaction of N-aryl chloroacetamides with amines is a well-established method for forming new carbon-nitrogen bonds. rsc.org Given that the target molecule has two such groups, it can react with two equivalents of an amine or one equivalent of a diamine, the latter offering a route to macrocyclic structures.

Thiols : Thiols and thiophenols are excellent nucleophiles for this type of substitution, leading to the formation of thioether linkages. journalagent.com The reaction of electron-poor nitriles with bis-thiols has been shown to form stable amino dithioacetal products, highlighting the strong affinity between thiol nucleophiles and electrophilic centers. ucl.ac.ukchemrxiv.org In the context of this compound, reaction with dithiols could be employed to synthesize sulfur-containing macrocycles or polymers.

Other Nucleophiles : Other nucleophiles, including alcohols, carboxylates, and azide (B81097) ions, can also participate in substitution reactions to yield ethers, esters, and azides, respectively, further demonstrating the synthetic utility of the chloroacetyl groups.

The table below summarizes the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile Type | Example Nucleophile | Resulting Linkage | Potential Product Structure |

| Primary Amine | Benzylamine | C-N | N,N'-Bis((benzylamino)acetyl)-p-phenylenediamine |

| Diamine | Ethylenediamine | C-N (cyclic) | Macrocyclic diamide |

| Thiol | Thiophenol | C-S | N,N'-Bis((phenylthio)acetyl)-p-phenylenediamine |

| Dithiol | 1,2-Ethanedithiol | C-S (cyclic) | Macrocyclic dithioether |

| Alcohol | Ethanol | C-O | N,N'-Bis(ethoxyacetyl)-p-phenylenediamine |

The bifunctional nature of this compound makes it an ideal building block for the synthesis of complex heterocyclic compounds. The reaction with binucleophiles (molecules containing two nucleophilic centers) can lead to the formation of one or two heterocyclic rings. The nucleophilic substitution may be accompanied by intramolecular cyclization to produce a variety of heterocyclic systems. researchgate.net

For instance, reaction with compounds like thiourea (B124793), thiosemicarbazide (B42300), or o-phenylenediamine (B120857) can lead to the formation of bis-heterocyclic systems. journalagent.comresearchgate.net The general strategy involves the initial nucleophilic attack by one heteroatom of the binucleophile, followed by an intramolecular condensation reaction involving the second nucleophile to close the ring. Starting from p-phenylenediamine (B122844) itself, various heterocyclic compounds such as quinoxalines and bis-quinolones have been synthesized. researchgate.net While specific examples starting from this compound are not extensively documented, the reactivity pattern of N-chloroacetyl compounds strongly supports its potential in this area. For example, the reaction of 2-chloro-N-p-tolylacetamide with thiosemicarbazide and subsequent cyclization is a known route to β-lactam derivatives. researchgate.net

Cyclization Reactions Leading to Annulated Systems

The two reactive sites on this compound provide a framework for constructing annulated (fused or spiro) ring systems through controlled cyclization reactions.

While direct synthesis of spiro or fused rings from this compound is not widely reported, its structure is amenable to such transformations. Fused ring systems could potentially be formed by reacting the molecule with a rigid binucleophile, where subsequent ring closures lead to a polycyclic aromatic system.

The synthesis of spiro compounds often involves an intramolecular cyclization onto a central quaternary carbon. In this case, a spiro center could be created by reacting this compound with a reagent that links the two chloroacetyl groups, followed by a cyclization involving the phenylenediamine ring or its substituents. General synthetic strategies for spiro-fused rings often utilize transition-metal-free, base-catalyzed annulation reactions or dearomatizing spirocyclizations. mdpi.com For example, the synthesis of spiro-fused pyrazolidoylisoxazolines has been achieved using a nitrile oxide 1,3-dipolar cycloaddition reaction. mdpi.com

Intramolecular cyclization reactions are a powerful tool in organic synthesis for constructing cyclic molecules. mdpi.comasianpubs.org For a molecule like this compound, intramolecular cyclization would require the prior introduction of a nucleophilic group onto the phenylenediamine ring. However, a more common pathway involves its reaction with another molecule that facilitates a subsequent cyclization step.

Base-assisted intramolecular alkylation is a well-documented pathway for N-chloroacetyl derivatives to form cyclic products such as β-lactams. researchgate.net In a related context, the cyclization of N-chloroacetylated peptides can be selectively controlled by the solvent system; for example, using LiCl in DMF can favor cyclization over polymerization. nih.gov This suggests that under appropriate conditions, derivatives of this compound could undergo controlled intramolecular cyclizations to yield specific cyclic architectures.

Polymerization Kinetics and Mechanisms Involving p-Phenylenediamine Scaffolds

The p-phenylenediamine scaffold is a common component in high-performance polymers, such as aramids, due to the rigidity and thermal stability it imparts to the polymer backbone. This compound can serve as a difunctional monomer in polycondensation reactions.

The polymerization would proceed via nucleophilic substitution, where the chloroacetyl groups react with a dinucleophilic co-monomer, such as a diamine or a dithiol, to form the polymer chain. For example, low-temperature solution polycondensation is a common method for synthesizing polyamides from diamines and diacid chlorides. atlantis-press.com A similar approach could be used with this compound and a diamine to produce a polyamide with a unique structure.

The kinetics of polymerization involving p-phenylenediamine derivatives have been studied. For instance, the oxidative polymerization of p-phenylenediamine has been investigated, with reaction orders found to be approximately 1 with respect to the monomer, oxidant, and acid concentrations. researchgate.net The mechanism often involves the formation of a cation radical, which then propagates. researchgate.net In the case of polycondensation using this compound, the kinetics would likely follow a stepwise mechanism, typical for such polymerizations. The rate would depend on factors such as monomer concentrations, temperature, and the choice of solvent and catalyst.

The table below presents data on the thermal properties of various aromatic polyamides derived from different diamines, illustrating the high thermal stability characteristic of polymers containing phenylenediamine-like scaffolds.

| Polymer Source (Diamine) | Glass Transition Temp. (T_g) | 10% Weight-Loss Temp. (T_d10) | Char Yield at 800°C (N_2) |

| N,N'-Bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine | 257–287 °C | > 550 °C | > 72% |

| Poly(itaconic acid-m-phenylenediamine) | - | ~300-400 °C | ~40% |

| Poly(p-phenylenediamine) | - | > 400 °C | High |

Data adapted from studies on related polyamides and poly(p-phenylenediamine) derivatives. atlantis-press.comntu.edu.twresearchgate.net

These data underscore the potential for creating thermally robust materials by incorporating the this compound monomer into polymer chains.

Oxidative Polymerization Studies

While specific studies focusing exclusively on the oxidative polymerization of this compound are not extensively detailed in available literature, the behavior of its parent compound, p-phenylenediamine (pPD), provides significant insight. Oxidative polymerization of pPD and its derivatives is a well-established method for producing conjugated polymers with interesting electronic properties. researchgate.netresearchgate.net The process typically involves an oxidant, such as ammonium (B1175870) persulfate or silver nitrate, in an acidic medium. researchgate.net

The polymerization of p-phenylenediamine generally proceeds to form a polymer analogous to polyaniline, often referred to as pernigraniline. researchgate.net The reaction mechanism involves the formation of radical cations that couple to extend the polymer chain. The resulting polymers, such as poly(1,4-benzoquinonediimine-N,N′-diyl-1,4-phenylene), exhibit electrical conductivity. researchgate.net

For this compound, the N-chloroacetyl substituents would be expected to influence the polymerization process. These electron-withdrawing groups can affect the electron density of the phenylenediamine ring, potentially altering the oxidation potential and the reactivity of the monomer during polymerization. The steric bulk of these groups may also influence the final conformation and morphology of the polymer. Studies on substituted p-phenylenediamines have shown that both electronic and steric effects of substituents play a crucial role in the characteristics of the resulting polymers. researchgate.net

Table 1: Conditions for Oxidative Polymerization of p-Phenylenediamine (pPD) Derivatives

| Monomer | Oxidant | Reaction Medium | Key Findings/Polymer Structure | Reference |

|---|---|---|---|---|

| p-Phenylenediamine | Potassium Persulfate | Hydrochloric acid solution | Forms a modified poly(1,4-benzoquinonediimine-N,N′-diyl-1,4-phenylene) analogous to pernigraniline. | researchgate.net |

| p-Phenylenediamine | Silver Nitrate | Nitric acid or Acetic acid | Produces highly conducting silver/conjugated polymer composites. | researchgate.net |

| p-Phenylenediamine and its methylated derivatives | Ammonium Persulfate | Water or Al(OTf)3 solution | Al(OTf)3 co-catalyst improved polymerization yield for some derivatives. Substituents affect polymer structure. | researchgate.net |

| o-Phenylenediamine | Potassium Dichromate | HCl | Chemical oxidative copolymerization with toluidine isomers showed steric effects influencing conductivity. | ntu.edu.tw |

Polycondensation Reactions for Polymer Chain Extension

The two terminal chloroacetyl groups of this compound are highly reactive sites for nucleophilic substitution. This bifunctionality allows the molecule to act as an A-A type monomer in polycondensation reactions with B-B type co-monomers, leading to polymer chain extension. This approach is a common strategy for synthesizing high-performance polymers like polyamides. nih.gov

The reaction involves the substitution of the chlorine atoms by nucleophiles such as the amino groups of a diamine or the thiol groups of a dithiol. For example, reacting this compound with an aromatic or aliphatic diamine would result in the formation of a polyamide, with the repeating unit incorporating both the phenylenediamine derivative and the diamine monomer.

General Polycondensation Scheme: n (Cl-CH₂-CO-NH-C₆H₄-NH-CO-CH₂-Cl) + n (H₂N-R-NH₂) → [-CH₂-CO-NH-C₆H₄-NH-CO-CH₂-NH-R-NH-]n + 2n HCl

This method provides a versatile route to various polymer structures. The properties of the resulting polymer can be tailored by carefully selecting the co-monomer (R-group), which can introduce flexibility, rigidity, or other specific functionalities into the polymer backbone. scispace.com While specific literature on the polycondensation of this compound is sparse, the principle is well-established for the synthesis of aromatic polyamides from similar bifunctional monomers. nih.govmdpi.com

Derivatization Strategies for Targeted Applications

The reactive chlorine atoms are key to the functionalization of the this compound core, allowing for the introduction of various scaffolds to create derivatives with specific, targeted applications.

Introduction of Bioactive Scaffolds onto the Core Structure

The chloroacetyl groups serve as effective electrophilic sites for covalent attachment of bioactive molecules containing nucleophilic functional groups (e.g., -SH, -NH₂, -OH). This strategy is particularly useful for designing molecules with potential therapeutic or biological activity.

A clear example of this approach involves the nucleophilic substitution of the chlorine atoms with thiol-containing reagents to produce bis-sulfide derivatives. In one study, a similar N-aryl bis-chloroacetamide was reacted with 2-mercaptobenzothiazole (B37678) and other thiol reagents. The resulting bis-sulfide derivatives were screened for antibacterial activities, with some compounds showing significant potential.

Table 2: Synthesis of Bioactive Sulfide (B99878) Derivatives from a Bis-chloroacetamide Precursor

| Bis-chloroacetamide Reactant | Nucleophilic Thiol Reagent | Resulting Derivative | Potential Application |

|---|---|---|---|

| 2-chloro-N-(4-(2-(2-chloroacetyl)hydrazinecarbonyl)phenyl)acetamide | 2-Mercaptobenzothiazole | Benzothiazole-2-yl sulfide derivative | Antibacterial agent |

| 2-chloro-N-(4-(2-(2-chloroacetyl)hydrazinecarbonyl)phenyl)acetamide | 2-Mercapto-4,6-dimethylpyrimidine | (4,6-Dimethylpyrimidin-2-yl)sulfide derivative | Antibacterial and antioxidant agent |

| 2-chloro-N-(4-(2-(2-chloroacetyl)hydrazinecarbonyl)phenyl)acetamide | Potassium thiocyanate | Thiocyanate derivative | Antibacterial agent |

This derivatization strategy highlights how the this compound scaffold can be used as a platform to build more complex molecules with tailored biological functions.

Modulation of Electronic and Steric Properties through Substituent Effects

The electronic and steric properties of the core this compound structure are influenced by its constituent parts and can be further modulated through chemical modification. The two N-chloroacetyl groups are strongly electron-withdrawing, which reduces the electron density on the central phenylenediamine ring. This has a significant effect on the molecule's reactivity, spectroscopic properties, and potential as a ligand.

The properties can be tuned by replacing the chlorine atoms with different substituents via the nucleophilic substitution reactions described previously.

Steric Effects: The introduction of bulky substituents in place of the relatively small chlorine atoms can impose significant steric hindrance. This can influence the molecule's conformation, restrict bond rotations, and affect how it interacts with biological targets or metal centers. For instance, steric effects from substituents on phenylenediamine-based copolymers have been shown to impact polymer conductivity. ntu.edu.tw

The systematic modification of these substituents allows for the fine-tuning of the molecule's physicochemical properties for specific applications.

Exploration of Coordination Chemistry with Metal Centers

This compound possesses multiple potential donor atoms—specifically the two amide oxygen atoms and the two amide nitrogen atoms—making it a candidate for acting as a ligand in coordination chemistry. Although the amide nitrogen lone pairs are often delocalized, the carbonyl oxygens are effective coordination sites for a variety of metal ions.

The coordination chemistry of structurally related ligands, particularly Schiff bases derived from phenylenediamine, is well-documented. researchgate.netstackexchange.com These ligands form stable complexes with a range of transition metals, including iron(II/III), copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.net In these complexes, the phenylenediamine derivative typically acts as a multidentate ligand, chelating to the metal center through nitrogen and oxygen atoms.

For this compound, it could potentially coordinate to a metal center in a bidentate fashion through the two carbonyl oxygen atoms. The resulting metal complexes could exhibit interesting geometric, electronic, and magnetic properties. The nature of the metal ion and the coordination environment would dictate the properties of the final complex. For example, iron complexes of similar N,N'-bis(salicylidene)-1,2-phenylenediamine ligands have been investigated for their ability to generate reactive oxygen species and induce apoptosis in cancer cells, highlighting the potential for therapeutic applications. researchgate.net

Table 3: Examples of Metal Complexes with Phenylenediamine-Based Ligands

| Ligand Type | Metal Ion(s) | Resulting Complex Type | Potential Application/Property | Reference |

|---|---|---|---|---|

| N,N'-bis(salicylidene)-1,2-phenylenediamine (salophene) | Fe(II/III), Mn(II/III), Co(II), Ni(II), Cu(II), Zn(II) | Chelate complexes | Antiproliferative effects, cell death promotion | researchgate.net |

| N,N'-(1,2-phenylene)bis(3-chlorobenzo[b]thiophene-2-carboxamide) | Cu(II), Co(II), Ni(II) | Mononuclear complexes with tetrahedral geometry | Bioactive compounds | |

| N,N′-bis[4-(benzeneazo)salicylaldehyde]-4-methyl-1,2-phenylenediamine | Mn(II), Cu(II), Ni(II), Zn(II), Co(II), Cd(II) | di-Schiff base ligand complexes | Characterized by spectral and elemental analysis | |

| Halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine] | Fe(III) | Salen-type complexes | Anticancer agents, induction of ferroptosis and necroptosis | stackexchange.com |

Applications in Polymer and Advanced Materials Science Research

N,N'-Bis(chloroacetyl)-p-phenylenediamine as a Monomer or Precursor for Functional Polymers

This compound serves as a versatile building block for the synthesis of high-performance polymers. The presence of two chloroacetyl functional groups allows it to participate in polycondensation and other polymerization reactions, while the p-phenylenediamine (B122844) core imparts rigidity, thermal stability, and desirable electronic properties to the resulting polymer chain.

The chloroacetyl groups in this compound are reactive sites for nucleophilic substitution, making the compound an ideal monomer for the synthesis of aromatic polyamides. Through polycondensation reaction with diamine comonomers, the chloroacetyl groups are displaced to form amide linkages, creating a polymer backbone. This process is analogous to the well-established methods for producing aramids, such as Kevlar®, which utilizes the parent compound p-phenylenediamine. researchgate.net The resulting polyamides incorporating the this compound unit are expected to exhibit high thermal stability and mechanical strength due to the rigid aromatic structure. The general reaction scheme involves the reaction of the monomer with a diamine (H₂N-R-NH₂) where 'R' can be an aliphatic or aromatic group, leading to the formation of a polyamide and hydrochloric acid as a byproduct. The properties of the final polymer can be tuned by the choice of the diamine comonomer.

The p-phenylenediamine moiety within the monomer is inherently redox-active, meaning it can undergo reversible oxidation and reduction processes. When this compound is used to build a polymer, this electroactive property can be transferred to the entire macromolecule. Research on polymers derived from p-phenylenediamine has demonstrated their potential as electroactive materials for sustainable energy storage applications. mdpi.com For instance, polyenaminones prepared from p-phenylenediamine have been tested for redox activity in lithium battery setups, showing promising capacity. mdpi.com Similarly, poly(o-phenylenediamine) has been shown to have a polymer redox-mediated electrocatalytic effect for the oxygen reduction reaction. acs.org By incorporating this compound into polymer chains, new electroactive materials can be designed for applications in batteries, sensors, and electrocatalysis.